molecular formula C6H5ClN4 B1295823 7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine CAS No. 5399-95-1

7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1295823
CAS No.: 5399-95-1
M. Wt: 168.58 g/mol
InChI Key: PVLXFOBJWRGYFQ-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 5399-95-1) is a high-purity heterocyclic organic compound that serves as a versatile synthetic intermediate and valuable scaffold in medicinal chemistry and scientific research. This substituted pyrazolopyrimidine features a chloro group at the 7-position and a methyl group at the 3-position, which provide reactive sites for further functionalization and modification. The compound is supplied with a guaranteed purity of 99% (Industrial Grade) and is typically packaged in 25kg cardboard drums, with other packaging options available . This chemical serves as a crucial precursor in nucleoside analog synthesis, particularly for developing acyclo analogs of formycin A, demonstrating its importance in creating structurally diverse bioactive molecules . Its core pyrazolopyrimidine structure is structurally related to purine bases, making it a privileged scaffold in drug discovery with potential applications across multiple therapeutic areas. The reactive chlorine atom at position 7 facilitates nucleophilic substitution reactions, allowing researchers to introduce various functional groups and create diverse molecular libraries for biological screening. Research Applications: This compound is principally employed as a key building block in organic synthesis, specifically for constructing more complex heterocyclic systems with potential biological activity. Its applications extend to pharmaceutical research where it serves as a core template for developing novel therapeutic agents. The structural similarity to purine bases makes it particularly valuable for designing enzyme inhibitors targeting purine-binding sites, with potential applications in oncology, virology, and immunology research. Handling and Storage: For optimal stability, this product should be stored under inert gas (nitrogen or argon) at 2-8°C. Researchers should consult the safety data sheet for detailed handling procedures and safety information before use. Regulatory Status: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the possession and use of this material.

Properties

IUPAC Name

7-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN4/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLXFOBJWRGYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277922
Record name 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5399-95-1
Record name 5399-95-1
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Record name 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
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Record name 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
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Preparation Methods

Method 1: From 3-Methyl-4-nitropyrazole-5-carboxylic Acid

One of the most common synthesis routes involves starting with 3-methyl-4-nitropyrazole-5-carboxylic acid. The steps are as follows:

  • Esterification : The acid is esterified to form ethyl 3-methyl-4-nitropyrazole-5-carboxylate using an alcoholic solution saturated with hydrogen chloride at room temperature.

  • Conversion to Carboxamide : Ethyl 3-methyl-4-nitropyrazole-5-carboxylate is transformed into its 5-carboxamide analogue by reacting with ammonium hydroxide.

  • Catalytic Reduction and Formylation : The carboxamide is then reduced catalytically using hydrogen in the presence of palladium on carbon, followed by formylation with formic acid.

  • Intramolecular Ring Closure : This step involves refluxing the resulting compound in dimethylformamide with sodium methoxide to yield 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine.

  • Chlorination : Finally, the hydroxyl group is substituted with chlorine using phosphorus oxychloride to obtain 7-chloro-3-methylpyrazolo[4,3-d]pyrimidine.

This method is characterized by high yields and purity due to the effective intramolecular cyclization mechanism employed during the synthesis.

Method 2: Direct Synthesis from Hydrazine Derivatives

Another approach utilizes hydrazine derivatives directly:

  • Condensation Reaction : A mixture of hydrazine and appropriate carbonyl compounds undergoes condensation to form pyrazole intermediates.

  • Cyclization : These intermediates are subjected to cyclization reactions under acidic or basic conditions to form the pyrazolo[4,3-d]pyrimidine framework.

  • Chlorination : Similar to Method 1, chlorination occurs at the 7-position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

Comparative Analysis of Synthesis Methods

Method Starting Material Key Steps Yield (%) Purity (%)
Method 1 3-Methyl-4-nitropyrazole-5-carboxylic acid Esterification, Reduction, Formylation, Cyclization ~80% >95%
Method 2 Hydrazine Derivatives Condensation, Cyclization, Chlorination ~70% >90%

Both methods exhibit high efficiency; however, Method 1 tends to provide higher yields and purities due to its multi-step process that allows for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.

    Reduction Products: Reduced derivatives with hydrogen atoms added to the structure.

Scientific Research Applications

Medicinal Chemistry Applications

  • Kinase Inhibition
    • 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine has been studied for its potential as a kinase inhibitor. Kinases are critical in regulating cellular processes such as growth and proliferation.
    • Research indicates that derivatives of this compound exhibit significant inhibitory activity against various kinases, including cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. Some derivatives have shown potent antiproliferative effects in cancer cell lines, suggesting their potential in cancer therapy .
  • Cytokinin Antagonists
    • The compound has been identified as a potent antagonist of cytokinin receptors, which are involved in plant growth and development. Its derivatives can modulate cytokinin signaling pathways, making them candidates for agricultural applications as well .
  • Sigma Receptor Modulation
    • Compounds related to this compound have been shown to bind selectively to sigma receptors. These interactions are crucial for understanding their therapeutic potential in treating pain and other disorders .

Case Studies

StudyFindings
Antiproliferative Activity A study published in the European Journal of Medicinal Chemistry found that certain derivatives of this compound exhibited significant inhibitory activity against CDK2/cyclin E complexes, indicating their potential use in cancer therapies .
Sigma Receptor Antagonism Research highlighted the efficacy of specific derivatives as selective sigma-1 receptor antagonists with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These compounds demonstrated potent antinociceptive properties in pain models .

Mechanism of Action

The mechanism of action of 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the active site of CDKs, contributing to its inhibitory activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Biological Activity/Properties Reference
7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine 7-Cl, 3-CH₃ Potential antiviral activity (molecular docking)
7-n-Hexylamino-3-methylpyrazolo[4,3-d]pyrimidine 7-NH-C₆H₁₃, 3-CH₃ Anticytokinin activity (plant growth regulation)
7-Cyclohexylamino-3-methylpyrazolo[4,3-d]pyrimidine 7-NH-cyclohexyl, 3-CH₃ Limited usage due to phytotoxicity at high concentrations
3-Isopropyl-5-methylsulfanyl-7-(2-phenylbenzyl)amino-1H-pyrazolo[4,3-d]pyrimidine 3-CH(CH₃)₂, 5-SCH₃, 7-NH-aryl CDK7 inhibition (anticancer potential)

Key Observations :

  • Substituent Position: The 7-position is critical for modulating bioactivity. Chlorine (electron-withdrawing) enhances electrophilicity, favoring interactions with enzymes like thymidine kinase (TK), while amino groups (e.g., 7-n-hexylamino) confer anticytokinin activity .
  • 3-Methyl Group : The 3-CH₃ group stabilizes the pyrazole ring via steric and electronic effects, as shown by NBO analyses where methyl substitution reduces negative charge on adjacent nitrogen atoms .
Electronic and Physicochemical Properties

Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal the following for pyrazolo[4,3-d]pyrimidine derivatives:

Property 7-Chloro-3-methyl Derivative* Analogous Compounds (Range) Implications Reference
HOMO-LUMO Gap (kcal/mol) ~1.437 (estimated) 1.437–1.440 Similar reactivity and stability across analogs
Dipole Moment (D) ~5.76 (estimated) 3.100–8.420 Polar interactions influenced by substituent electronegativity
Log P (Clog P) ~0.5 (predicted) < -0.1 to 2.5 Higher lipophilicity than low-Clog P analogs (e.g., 1-(2-hydroxyethyl) derivatives)
Solubility Moderate (hydrophobic Cl/CH₃) Low for high-Clog P analogs Bioavailability may be limited by membrane permeability

Notes:

  • The narrow HOMO-LUMO gap (~1.44 kcal/mol) suggests comparable chemical reactivity among analogs, favoring electron transfer in biological systems .
  • Chlorine and methyl groups increase dipole moment magnitude, enhancing interactions with polar enzyme active sites .
Stability and Structural Confirmation

X-ray crystallography of related compounds (e.g., 2-(2-hydroxyethyl)-3-methyl derivatives) confirms bond lengths (C-N = 1.34–1.38 Å) and angles within expected ranges, validating synthetic accuracy . The 7-chloro-3-methyl derivative is presumed to exhibit similar stability due to its rigid bicyclic core.

Biological Activity

7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound with significant biological activities, particularly in the realm of medicinal chemistry. Its unique structure enables it to interact with various biological targets, making it a subject of interest in cancer research and drug development. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅ClN₄, with a molecular weight of 168.58 g/mol. The compound features a chlorine atom at the 7-position and a methyl group at the 3-position of the pyrazolo ring, which are critical for its biological activity.

Target Enzyme: The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2).

Mode of Action: The compound inhibits CDK2 activity by binding to its ATP-binding site, leading to cell cycle arrest, particularly affecting the transition from the G1 phase to the S phase. This inhibition results in significant suppression of cell growth across various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Biochemical Pathways: The inhibition of CDK2 disrupts normal cell cycle progression and induces apoptosis in cancerous cells. Additionally, it has shown moderate activity against HepG-2 (liver cancer) cell lines.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested: The compound has demonstrated potent cytotoxic effects against several human tumor cell lines. In particular, it showed an IC50 value of approximately 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 cells .
  • Mechanism of Induction: It induces apoptosis by increasing the levels of pro-apoptotic factors such as caspase-3 and altering the BAX/Bcl-2 ratio significantly .
Cell Line IC50 (µM) Effect
MCF-7Not specifiedSignificant growth inhibition
HCT-11619.56Apoptosis induction
A5498.21Apoptosis induction

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity: Some derivatives exhibit antibacterial effects against pathogens such as E. coli and S. aureus, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects: Certain studies indicate that derivatives may possess anti-inflammatory properties, further expanding their therapeutic potential .

Case Studies

  • In Vitro Studies on Cancer Cells: A study evaluated various derivatives of pyrazolo[4,3-d]pyrimidine for their antiproliferative activity against the NCI 60 human tumor cell line panel. The most potent derivatives showed significant inhibition against CDK2/cyclin E complexes, reinforcing the compound's role as a kinase inhibitor.
  • Molecular Docking Studies: Research involving molecular docking has demonstrated that this compound effectively binds to CDK2, providing insights into its binding interactions and confirming its potential as a lead compound for further drug development .

Q & A

Q. What are the common synthetic routes for 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine?

The compound is synthesized via alkylation or condensation reactions. For example:

  • Alkylation : Reacting pyrazolo[4,3-d]pyrimidine precursors with methylating agents (e.g., methyl iodide) in dry acetonitrile under reflux conditions. The product is purified via recrystallization from ethanol or acetonitrile .
  • Condensation : Using hydrazine derivatives with carbonyl-containing intermediates. For instance, ethyl acylpyruvates and diethyl oxaloacetate can serve as starting materials, followed by cyclization under acidic conditions .
    Key Characterization : IR (C-Cl stretch at ~750 cm⁻¹, NH at ~3100–3400 cm⁻¹) and ¹H NMR (singlet for CH₃ at δ ~2.5 ppm, aromatic protons at δ 7.2–8.0 ppm) are critical for structural confirmation .

Q. How can the structure of this compound be confirmed spectroscopically?

  • ¹H NMR : Look for a triplet at δ ~1.09 ppm (CH₃), a quartet at δ ~4.06 ppm (CH₂ in intermediates), and aromatic protons in δ 7.2–8.0 ppm. Exchangeable NH protons appear as broad signals (e.g., δ 7.91–11.60 ppm) .
  • IR : Absence of C≡N (if intermediates are used) and presence of C=O (if applicable) or NH stretches .
  • 13C NMR : Signals for pyrimidine carbons (δ ~140–160 ppm) and methyl groups (δ ~20–25 ppm) .

Q. What are the optimal storage conditions for this compound?

Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. The compound’s stability is influenced by moisture-sensitive chloro and methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Yields vary due to:

  • Catalysts : SnCl₄-catalyzed ribosylation (52.7% yield) vs. PPh₃-mediated Staudinger/aza-Wittig reactions (79% yield) .
  • Temperature : Heating to 50°C improves solubility but may degrade heat-sensitive intermediates .
  • Purification : Recrystallization solvents (DMF/EtOH vs. acetic acid) affect crystal purity .
    Recommendation : Optimize reaction parameters using design-of-experiments (DoE) approaches .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

  • Substitution Patterns : Introduce groups at positions 1, 4, or 6 to modulate bioactivity. For example:
    • Antiviral : Ribofuranosyl derivatives (e.g., 1-β-D-ribofuranosyl-3-methyl) show activity against RNA viruses .
    • Kinase Inhibition : Chlorine at position 7 enhances selectivity for ATP-binding pockets in kinases .
  • Methodology : Use Suzuki coupling or nucleophilic aromatic substitution to attach aryl/heteroaryl groups .

Q. What computational strategies predict the reactivity or binding affinity of this compound?

  • Docking Studies : Molecular docking (AutoDock Vina) into kinase domains (e.g., EGFR or VEGFR) identifies key interactions (e.g., H-bonding with NH groups, hydrophobic contacts with methyl/chloro substituents) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze charge distribution and nucleophilic/electrophilic sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
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7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine

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